molecular formula C12H10N2O3 B454930 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate CAS No. 512809-47-1

4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B454930
CAS No.: 512809-47-1
M. Wt: 230.22g/mol
InChI Key: JSHGEHFISPZXDY-UHFFFAOYSA-N
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Description

4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a formyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate typically involves the condensation of 4-formylphenyl hydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final product is obtained after esterification .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency of the synthesis by providing a stable and reusable catalytic surface .

Chemical Reactions Analysis

Types of Reactions

4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of a formyl group.

    1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Contains a piperazine ring instead of a formyl group.

    5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Contains a difluoromethyl group instead of a formyl group.

Uniqueness

4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

(4-formylphenyl) 2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-14-11(6-7-13-14)12(16)17-10-4-2-9(8-15)3-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHGEHFISPZXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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